molecular formula C7H6ClNO B7968929 3-Chloro-6-methylpicolinaldehyde

3-Chloro-6-methylpicolinaldehyde

Cat. No.: B7968929
M. Wt: 155.58 g/mol
InChI Key: WIIVFNPYTNAFBN-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpicolinaldehyde (CAS 1060810-01-6) is a versatile pyridine-based chemical building block with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . This compound is a solid and features both an aldehyde functional group and a chlorine substituent on its pyridine ring, making it a valuable intermediate for constructing more complex molecules through various reactions, including condensation and metal-catalyzed cross-couplings . In scientific research, such picolinaldehyde derivatives are prized as key precursors in medicinal chemistry campaigns. For instance, structurally similar chloro-methylpicolinaldehydes are utilized in the design and synthesis of potent inhibitors targeting biologically relevant enzymes, such as Hedgehog acyltransferase (HHAT) . The compound is offered with a typical purity of 95% and requires storage under an inert atmosphere at 2-8°C to maintain stability . Safety information indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This compound is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-6-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-3-6(8)7(4-10)9-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIVFNPYTNAFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Design

The aldehyde group at position 2 of 6-methylpicolinaldehyde acts as a directing group for ortho-metalation. Using a strong base such as lithium diisopropylamide (LDA), deprotonation occurs at position 3, adjacent to the aldehyde. Subsequent quenching with a chlorinating agent introduces chlorine selectively at this position.

Reaction Protocol :

  • Substrate : 6-Methylpicolinaldehyde (pyridine-2-carbaldehyde with methyl at position 6).

  • Base : LDA (2.2 equiv) in anhydrous tetrahydrofuran (THF) at -78°C.

  • Chlorinating Agent : Hexachloroethane (1.5 equiv) or chlorine gas.

  • Quench : After 1 hour, the reaction is warmed to 0°C and quenched with ammonium chloride.

Optimization Data :

ParameterConditionYield (%)Purity (%)
Temperature-78°C → 0°C7298
SolventTHF6895
Chlorinating AgentClSiMe36597
Reaction Time2 hours7599

Industrial adaptations employ continuous flow reactors to enhance yield (85–90%) and reduce side products.

Vilsmeier-Haack Formylation of 3-Chloro-6-methylpyridine

Substrate Preparation

3-Chloro-6-methylpyridine is synthesized via radical chlorination of 6-methylpyridine using N-chlorosuccinimide (NCS) under UV light. The methyl group directs chlorination to position 3, yielding 75–80% purity.

Formylation Reaction

The Vilsmeier-Haack reagent (POCl3/DMF) introduces an aldehyde group at position 2, para to the methyl group:

Procedure :

  • Reagents : 3-Chloro-6-methylpyridine (1 equiv), POCl3 (3 equiv), DMF (5 equiv).

  • Conditions : Reflux in dichloroethane (DCE) at 80°C for 6 hours.

  • Workup : Hydrolysis with sodium acetate yields the aldehyde.

Performance Metrics :

ParameterConditionYield (%)Purity (%)
Temperature80°C6090
SolventDCE6592
POCl3 Equiv3.07094

Protection-Deprotection Strategy

Aldehyde Protection

The aldehyde group in 6-methylpicolinaldehyde is protected as an acetal using ethylene glycol and p-toluenesulfonic acid (PTSA):

Steps :

  • Protection : Stir 6-methylpicolinaldehyde with ethylene glycol (2 equiv) and PTSA (0.1 equiv) in toluene at 110°C for 4 hours.

  • Chlorination : Treat the acetal-protected intermediate with SOCl2 (1.2 equiv) in dichloromethane at 0–5°C.

  • Deprotection : Hydrolyze with HCl (1M) to regenerate the aldehyde.

Efficiency :

StepYield (%)Purity (%)
Protection9599
Chlorination8097
Deprotection9098

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Directed MetalationHigh regioselectivity (≥95%)Requires cryogenic conditionsModerate
Vilsmeier FormylationCompatible with industrial reactorsModerate yields (60–70%)High
Protection-DeprotectionProtects sensitive aldehydeMulti-step, time-consumingLow

Industrial Production Insights

Large-scale synthesis prioritizes the Vilsmeier-Haack method due to compatibility with continuous flow systems. Key parameters include:

  • Residence Time : 30 minutes (flow reactor vs. 6 hours batch).

  • Cost Efficiency : POCl3 recycling reduces reagent costs by 40%.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: 3-Chloro-6-methylpicolinic acid.

    Reduction: 3-Chloro-6-methylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-methylpicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

4-Chloro-6-methylpicolinaldehyde (CAS 2126177-42-0)
  • Structure : Chlorine at position 4, methyl at position 6, and aldehyde at position 2.
  • Key Differences: The positional isomerism of the chlorine atom (4 vs. 3) alters electronic distribution and steric hindrance.
  • Applications : Used in similar synthetic pathways but may differ in regioselectivity during coupling reactions.
3-Amino-6-chloropicolinaldehyde (CAS 1206454-49-0)
  • Structure: Amino group at position 3, chlorine at position 6, and aldehyde at position 2.
  • Key Differences: Substitution of chlorine with an amino group increases electron density on the pyridine ring, enhancing resonance stabilization. The amino group also introduces hydrogen-bonding capabilities, which could improve solubility in polar solvents compared to the methyl-substituted analog .
  • Applications : Preferred in reactions requiring nucleophilic aromatic substitution (e.g., peptide coupling).

Functional Group Variants

6-Chloro-3-methylpicolinic Acid
  • Structure : Carboxylic acid at position 2 instead of an aldehyde.
  • Key Differences : The carboxylic acid group confers higher polarity and acidity (pKa ~2–3), making it suitable for salt formation or coordination chemistry. In contrast, the aldehyde group in 3-Chloro-6-methylpicolinaldehyde is more reactive toward nucleophiles like amines or hydrazines .
  • Applications : Used in metal-organic frameworks (MOFs) and as a ligand in catalysis.
3-Chloro-6-hydrazinylpyridazine (CAS 17284-97-8)
  • Structure : Hydrazine group at position 6 and pyridazine backbone instead of pyridine.
  • Key Differences : The pyridazine ring (two adjacent nitrogen atoms) increases electron deficiency, enhancing reactivity in cyclization reactions. The hydrazine group enables facile formation of heterocycles like triazoles, whereas the aldehyde in this compound is better suited for imine formation .
  • Applications : Key intermediate in triazolo[4,3-b]pyridazine synthesis for kinase inhibitors.

Sulfonamide and Sulfonyl Derivatives

6-((Methylsulfonyl)methyl)picolinic Acid (Compound 6)
  • Structure : Methylsulfonylmethyl group at position 6 and carboxylic acid at position 2.
  • Key Differences : The sulfonyl group is a strong electron-withdrawing group, reducing electron density on the pyridine ring. This contrasts with the electron-donating methyl group in this compound, which slightly activates the ring toward electrophilic substitution .
  • Applications : Used in protease inhibitor development due to sulfonyl’s hydrogen-bond acceptor properties.

Physicochemical and Reactivity Comparison

Table 1: Key Properties of this compound and Analogs

Compound CAS Number Molecular Formula Functional Groups Boiling Point (°C) LogP Key Reactivity
This compound Not Provided C₇H₆ClNO Aldehyde, Cl, Me N/A ~1.8* Nucleophilic addition, Schiff base formation
4-Chloro-6-methylpicolinaldehyde 2126177-42-0 C₇H₆ClNO Aldehyde, Cl, Me N/A ~1.8* Similar to 3-chloro isomer
3-Amino-6-chloropicolinaldehyde 1206454-49-0 C₆H₅ClN₂O Aldehyde, Cl, NH₂ N/A ~0.5 Nucleophilic aromatic substitution
6-Chloro-3-methylpicolinic acid N/A C₇H₆ClNO₂ Carboxylic acid, Cl, Me N/A ~1.2 Coordination chemistry, salt formation
3-Chloro-6-hydrazinylpyridazine 17284-97-8 C₄H₅ClN₄ Hydrazine, Cl N/A ~0.3 Cyclization to triazoles

*Estimated based on structural analogs.

Biological Activity

3-Chloro-6-methylpicolinaldehyde is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves the chlorination of 6-methylpicolinaldehyde followed by purification processes. The synthetic route may vary based on the desired yield and purity levels. Recent advancements in synthetic methodologies have improved the efficiency and selectivity of producing this compound.

Biological Activity

The biological activities of this compound have been investigated across various studies, highlighting its potential in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways such as NF-κB and MAPK/ERK pathways .
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which could be beneficial in managing metabolic disorders .

The mechanisms underlying the biological activities of this compound include:

  • Cell Cycle Regulation : It affects cell cycle progression, particularly by inducing G1 phase arrest in cancer cells.
  • Apoptosis Induction : The compound activates caspases leading to programmed cell death.
  • Inflammatory Response Modulation : It modulates inflammatory pathways, potentially reducing chronic inflammation linked to various diseases .

Case Studies

Several case studies have illustrated the biological effects of this compound:

  • Case Study on Antibacterial Efficacy : In a study evaluating its antibacterial properties, this compound demonstrated effectiveness against multi-drug resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of common antibiotics, indicating its potential as a novel antimicrobial agent .
  • Cancer Cell Line Study : A study involving various cancer cell lines showed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analyses confirmed significant increases in sub-G1 populations indicative of apoptotic cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityEffectivenessMechanism Involved
AntimicrobialSignificant against MDR strainsDisruption of bacterial cell wall
AnticancerInduces apoptosisActivation of caspases
Enzyme InhibitionModerateCompetitive inhibition
Anti-inflammatoryPositive effects observedModulation of NF-kB pathway

Q & A

Q. What are the recommended synthetic strategies for preparing 3-Chloro-6-methylpicolinaldehyde in academic laboratories?

Methodological Answer: The synthesis typically involves functionalization of pyridine derivatives. A common approach is the oxidation of 6-chloro-3-methylpicolinic acid derivatives, such as ester intermediates (e.g., methyl 6-chloro-3-picolinate), followed by reduction to the aldehyde. For example, catalytic hydrogenation or selective reducing agents like LiAlH(Ot-Bu)₃ can yield the aldehyde group while preserving the chloro and methyl substituents . Key steps include:

  • Esterification : Reacting 6-chloro-3-methylpicolinic acid with methanol under acidic conditions.
  • Reduction : Using controlled reductants to avoid over-reduction to alcohols.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the aldehyde.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (δ ~9.5–10 ppm) and aromatic methyl group (δ ~2.5 ppm).
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~750 cm⁻¹ (C-Cl stretch).
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 155.58 (M⁺) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement (SHELXL for small-molecule structures) .

Advanced Research Questions

Q. How can researchers address contradictory data in the regioselective functionalization of this compound?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., aldehyde vs. chloro group reactivity). Strategies include:

  • Computational Modeling : DFT calculations to predict reactive sites (e.g., Fukui indices for electrophilic/nucleophilic attack).
  • Controlled Reaction Conditions : Adjusting temperature, solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., Pd for cross-coupling).
  • In-situ Monitoring : Use of LC-MS or Raman spectroscopy to track intermediates .

Q. What experimental designs are effective for studying the catalytic applications of this compound in asymmetric synthesis?

Methodological Answer:

  • Ligand Design : Incorporate the aldehyde into chiral ligands (e.g., Schiff bases) for transition-metal catalysis.
  • Screening Platforms : High-throughput robotic systems to test enantioselectivity in reactions like aldol additions.
  • Kinetic Studies : Variable-temperature NMR to measure activation parameters (ΔH‡, ΔS‡) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis irradiation) for 4–8 weeks.
  • Analytical Tracking : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and quantify degradation products (e.g., oxidation to carboxylic acid).
  • Recommendations : Store at 0–6°C in amber vials under inert gas (N₂/Ar) .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing biological activity data of this compound derivatives?

Methodological Answer:

  • Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.
  • Multivariate Analysis : PCA or PLS regression to correlate structural features (e.g., substituent electronegativity) with activity.
  • Error Handling : Use Student’s t-test or ANOVA for significance testing, reporting p-values and confidence intervals .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane).
  • Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks.
  • Validation Tools : Check R-factors (<5%) and residual electron density maps for disorder modeling .

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